

Application Note: Structural Elucidation of 15(Z)-Tetracosenol using NMR Spectroscopy

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Compound of Interest

Compound Name: 15(Z)-Tetracosenol

Cat. No.: B3142665

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide and experimental protocols for the structural elucidation of **15(Z)-Tetracosenol** using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

15(Z)-Tetracosenol, also known as Nervonyl alcohol, is a long-chain monounsaturated fatty alcohol. Its structure, comprising a 24-carbon chain with a cis double bond at the C15-C16 position and a primary alcohol functional group, can be unequivocally determined using a suite of NMR experiments. High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including connectivity and stereochemistry.^[1] This note outlines the application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for the complete structural assignment of **15(Z)-Tetracosenol**.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for **15(Z)-Tetracosenol** in Chloroform-d (CDCl₃). The data is adapted from known values for the closely related nervonic acid and typical values for long-chain primary alcohols.

Table 1: Predicted ¹H NMR Data for **15(Z)-Tetracosenol** in CDCl₃ (500 MHz)

| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|-------------|------------------------|--------------|-------------|--|
| 1 | ~3.64 | t | 2H | H ₂ -C(1)-OH |
| 2 | ~1.57 | p | 2H | -CH ₂ -C(2)H ₂ -C(1)H ₂ OH |
| 3-13, 18-23 | ~1.25 | br s | 38H | -(CH ₂) ₁₁ - and -(CH ₂) ₆ - |
| 14, 17 | ~2.01 | m | 4H | Allylic protons |
| 15, 16 | ~5.35 | m | 2H | Olefinic protons (-CH=CH-) |
| 24 | ~0.88 | t | 3H | Terminal methyl (-CH ₃) |
| -OH | Variable | br s | 1H | Hydroxyl proton |

Table 2: Predicted ¹³C NMR Data for **15(Z)-Tetracosenol** in CDCl₃ (125 MHz)

| Atom Number | Chemical Shift (δ) ppm | Assignment |
|--------------------------|------------------------|--|
| 1 | ~63.1 | C(1)-OH |
| 2 | ~32.8 | C-2 |
| 3-13, 18-22 | ~29.1-29.7 | -(CH ₂) ₁₁ - and -(CH ₂) ₅ - |
| 14, 17 | ~27.2 | Allylic carbons |
| 15, 16 | ~129.9 | Olefinic carbons (-C=C-) |
| 23 | ~22.7 | C-23 |
| 24 | ~14.1 | Terminal methyl (C-24) |
| (other CH ₂) | ~31.9, ~25.8 | Other methylene carbons |

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR data for the structural elucidation of **15(Z)-Tetracosenol** on a 500 MHz NMR spectrometer.

1. Sample Preparation

- **Sample Quantity:** For ^1H NMR, dissolve 5-10 mg of **15(Z)-Tetracosenol** in approximately 0.6 mL of CDCl_3 . For ^{13}C and 2D NMR experiments, a more concentrated sample of 20-50 mg is recommended.[\[2\]](#)
- **Solvent:** Use high-purity deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
- **Procedure:** Weigh the sample accurately into a clean, dry vial. Add the deuterated solvent and gently agitate to dissolve the sample completely. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[\[3\]](#)[\[4\]](#)

2. ^1H NMR Spectroscopy

- **Purpose:** To identify the different types of protons in the molecule and their relative numbers.
- **Pulse Program:** zg30 (or equivalent)
- **Spectrometer Frequency:** 500 MHz
- **Spectral Width (SW):** 12 ppm (centered around 6 ppm)
- **Acquisition Time (AQ):** ~4.0 s[\[5\]](#)
- **Relaxation Delay (D1):** 5.0 s
- **Number of Scans (NS):** 16
- **Temperature:** 298 K

3. ^{13}C NMR Spectroscopy

- **Purpose:** To identify all unique carbon environments in the molecule.

- Pulse Program: zgpg30 (or equivalent with proton decoupling)
- Spectrometer Frequency: 125 MHz
- Spectral Width (SW): 220 ppm (centered around 110 ppm)
- Acquisition Time (AQ): ~1.0 s
- Relaxation Delay (D1): 10.0 s (A longer delay is crucial for the accurate integration of quaternary and other slowly relaxing carbons).[\[6\]](#)[\[7\]](#)
- Number of Scans (NS): 1024 or more, depending on sample concentration.
- Temperature: 298 K

4. 2D COSY (Correlation Spectroscopy)

- Purpose: To identify proton-proton (^1H - ^1H) spin-spin couplings, revealing which protons are adjacent to each other.
- Pulse Program: cosygpqf (or equivalent gradient-selected COSY)[\[8\]](#)[\[9\]](#)
- Spectrometer Frequency: 500 MHz
- Spectral Width (SW): 12 ppm in both F2 and F1 dimensions
- Number of Increments (F1): 256
- Number of Scans (NS): 8
- Relaxation Delay (D1): 2.0 s
- Temperature: 298 K

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To identify direct one-bond correlations between protons and their attached carbons (^1H - ^{13}C).

- Pulse Program: hsqcedetgpsisp2.1 (or equivalent multiplicity-edited, gradient-selected HSQC)
- Spectrometer Frequency: 500 MHz (^1H), 125 MHz (^{13}C)
- Spectral Width (SW): 12 ppm (F2, ^1H), 160 ppm (F1, ^{13}C)
- Number of Increments (F1): 256
- Number of Scans (NS): 16
- Relaxation Delay (D1): 2.0 s
- $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for 145 Hz
- Temperature: 298 K

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

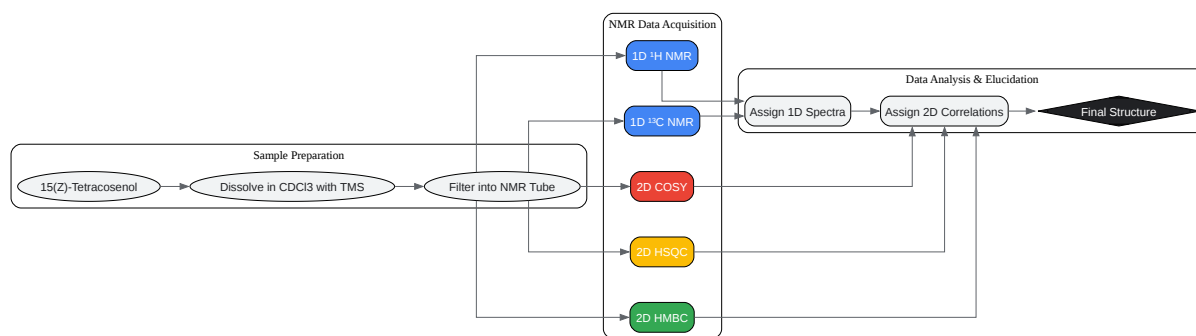
- Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (^1H - ^{13}C). This is crucial for connecting different spin systems and identifying quaternary carbons.
- Pulse Program: hmbcgpndqf (or equivalent gradient-selected HMBC)
- Spectrometer Frequency: 500 MHz (^1H), 125 MHz (^{13}C)
- Spectral Width (SW): 12 ppm (F2, ^1H), 220 ppm (F1, ^{13}C)
- Number of Increments (F1): 512
- Number of Scans (NS): 32
- Relaxation Delay (D1): 2.5 s
- Long-range $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for 8 Hz^[10]
- Temperature: 298 K

Data Interpretation and Structural Elucidation

The combination of these NMR experiments allows for the complete assignment of the structure of **15(Z)-Tetracosenol**.

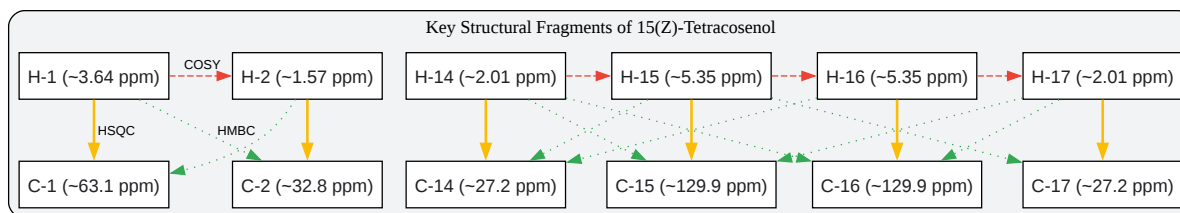
- ^1H NMR: The integration of the olefinic protons (~5.35 ppm) to the terminal methyl protons (~0.88 ppm) will confirm the presence of one double bond in the long aliphatic chain. The triplet at ~3.64 ppm is characteristic of the protons on the carbon bearing the hydroxyl group. [\[11\]](#)
- ^{13}C NMR: The two signals in the olefinic region (~129.9 ppm) confirm the presence of a double bond. The signal at ~63.1 ppm is indicative of the carbon attached to the hydroxyl group.
- COSY: Will show correlations between adjacent protons, for example, between the olefinic protons (H-15/H-16) and the allylic protons (H-14/H-17). It will also show the connectivity of the aliphatic chain.
- HSQC: Will directly link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
- HMBC: Is key to confirming the position of the double bond. Long-range correlations will be observed between the olefinic protons (H-15, H-16) and the carbons two and three bonds away (e.g., H-15 to C-13 and C-17).

Visualizations



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Caption: Experimental workflow for NMR-based structural elucidation.



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Caption: Key 2D NMR correlations for structural assignment.

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